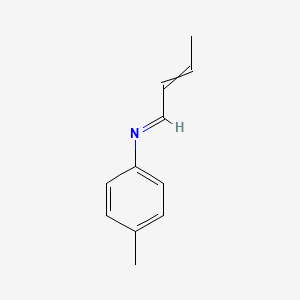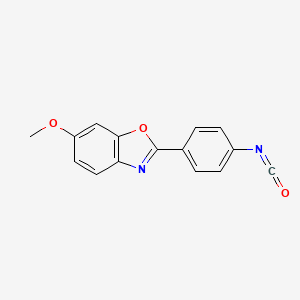
Glycyl-L-serylglycyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-serylglycyl-L-serine is a dipeptide composed of glycine and serine residues. This compound is of interest due to its potential physiological and biochemical roles, particularly in protein synthesis and metabolism. It is a white crystalline powder that is highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .
Aplicaciones Científicas De Investigación
Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein metabolism and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: It is used in the production of specialized peptides for various industrial applications, including cosmetics and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar properties but fewer functional groups.
L-serylglycyl-L-serine: Another dipeptide with a different sequence, affecting its reactivity and biological activity.
Glycyl-L-alanyl-L-serine: A related compound with an alanine residue, altering its chemical and physical properties
Uniqueness
Glycyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
176861-66-8 |
|---|---|
Fórmula molecular |
C10H18N4O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1 |
Clave InChI |
DCLZGSLGFMUQQP-WDSKDSINSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



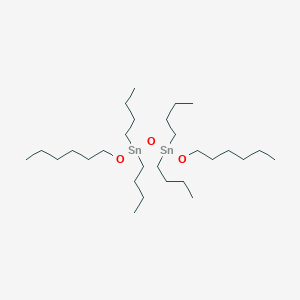
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
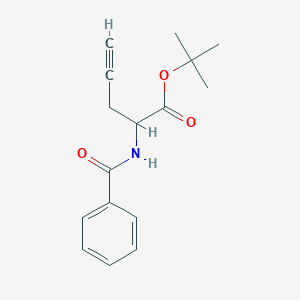
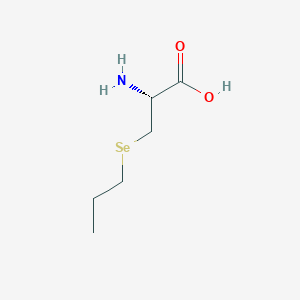
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
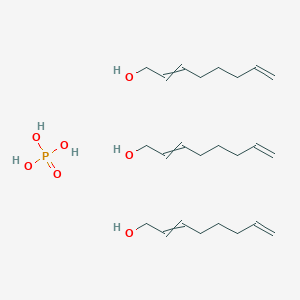
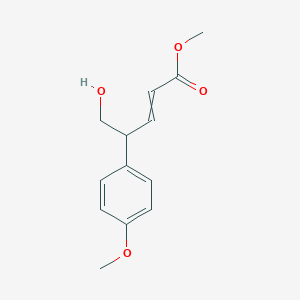
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
